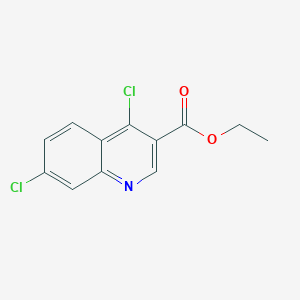

Ethyl 4,7-dichloroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4,7-dichloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,7-dichloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,7-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQZEQRIMVMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482703 | |

| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-19-5 | |

| Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,7-dichloroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,7-dichloroquinoline-3-carboxylate is a key chemical intermediate, primarily recognized for its role in the synthesis of 4,7-dichloroquinoline, a foundational scaffold for numerous antimalarial drugs. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and its pivotal position in the development of pharmaceuticals. Understanding the nuances of this compound is critical for chemists and pharmacologists working on the synthesis of quinoline-based therapeutic agents.

Core Compound Identification and Properties

The foundational step in working with any chemical is the accurate identification and understanding of its fundamental properties.

| Identifier | Value |

| CAS Number | 19499-19-5 |

| Molecular Formula | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 270.11 g/mol |

| IUPAC Name | ethyl 4,7-dichloroquinoline-3-carboxylate |

Physical and Chemical Properties

A clear understanding of the physical properties of Ethyl 4,7-dichloroquinoline-3-carboxylate is essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Melting Point | 81-82 °C | [1][2] |

| Boiling Point | ~360.0 °C at 760 mmHg (Predicted) | [3] |

| Appearance | Crystalline solid | |

| Solubility | Information not widely available, but likely soluble in common organic solvents like ether. | [1][2] |

| Storage | 2-8°C in a refrigerator is recommended for long-term stability. | [4] |

Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate

The most common and well-documented synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate involves the chlorination of its 4-hydroxy precursor. This reaction is a cornerstone for accessing this important intermediate.

Experimental Protocol: Chlorination of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS: 16600-22-9)

-

Phosphorus oxychloride (POCl₃)

-

Diethyl ether

-

5% Aqueous sodium carbonate solution

-

Sodium sulfate (anhydrous)

-

Petroleum ether (40-60 °C)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 30 g (0.12 mol) of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with 250 ml of phosphorus oxychloride.

-

Reflux: Heat the mixture to reflux and maintain for 4.5 hours. The reaction converts the hydroxyl group at the 4-position to a chloro group.

-

Removal of Excess Reagent: After cooling, carefully remove the excess phosphorus oxychloride, typically by distillation under reduced pressure.

-

Workup: Triturate the residue with water and then dissolve it in diethyl ether.

-

Washing: Wash the ethereal solution sequentially with a 5% aqueous sodium carbonate solution and then with water to remove any acidic impurities.

-

Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and then remove the solvent by rotary evaporation.

-

Purification: Triturate the resulting crude product with petroleum ether (40-60 °C).

-

Isolation: Collect the purified solid product by filtration and dry to yield Ethyl 4,7-dichloroquinoline-3-carboxylate. The reported yield for this procedure is approximately 68%.[1][2]

Diagram of the Synthetic Workflow:

Caption: The synthetic pathway from Ethyl 4,7-dichloroquinoline-3-carboxylate to key antimalarial drugs.

The mechanism of action of 4-aminoquinoline antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.

Conclusion

Ethyl 4,7-dichloroquinoline-3-carboxylate is a vital, albeit often overlooked, component in the synthesis of life-saving antimalarial medications. Its well-defined synthesis and predictable reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and synthetic pathways is crucial for the continued development of novel quinoline-based therapeutics to combat malaria and potentially other diseases.

References

- Wuhan Wuyao Pharmaceutical Co., Ltd. (2014). Industrial preparation method of 4,7-dichloroquinoline. Google Patents.

-

PrepChem. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Gohain, M., et al. (2024). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 28(1), 124-131. Retrieved from [Link]

-

Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o939. Retrieved from [Link]

-

Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Retrieved from [Link]

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4,7-dichloroquinoline-3-carboxylate. Retrieved from [Link]

-

De Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 18(1), 312-316. Retrieved from [Link]

Sources

Physical and chemical characteristics of Ethyl 4,7-dichloroquinoline-3-carboxylate

An In-depth Technical Guide to Ethyl 4,7-dichloroquinoline-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 4,7-dichloroquinoline-3-carboxylate (CAS No. 19499-19-5). Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and expected spectroscopic signature. Furthermore, it explores the key chemical reactivity of this scaffold, highlighting its significant potential as a versatile intermediate in the synthesis of novel therapeutic agents, particularly leveraging the established importance of the 4,7-dichloroquinoline core in medicinal chemistry.

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Within this class, 4,7-dichloroquinoline serves as a critical intermediate in the synthesis of essential antimalarial drugs, including chloroquine and hydroxychloroquine. The subject of this guide, Ethyl 4,7-dichloroquinoline-3-carboxylate, is a functionalized derivative of this important core. The presence of the ethyl carboxylate group at the 3-position, alongside the reactive chlorine atom at the 4-position, provides a bivalent scaffold for extensive chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), making it a molecule of high strategic value for drug discovery programs targeting malaria, as well as other therapeutic areas where the quinoline pharmacophore has shown promise.

This guide serves as a practical, experience-driven resource for scientists working with or considering this compound. It moves beyond simple data recitation to explain the scientific rationale behind characterization techniques and synthetic choices, ensuring a robust and reproducible application in the laboratory.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's fundamental properties are prerequisites for its successful application in research and development.

Structure and Identifiers

The molecular structure of Ethyl 4,7-dichloroquinoline-3-carboxylate is depicted below. The numbering of the quinoline ring system is standardized, with the two chlorine substituents located at positions 4 and 7.

Caption: Molecular Structure of Ethyl 4,7-dichloroquinoline-3-carboxylate

Tabulated Properties

The key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4,7-dichloroquinoline-3-carboxylate | - |

| Synonyms | 3-Quinolinecarboxylic acid, 4,7-dichloro-, ethyl ester | [1] |

| CAS Number | 19499-19-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 270.11 g/mol | [1][3][5] |

| Appearance | Pale yellow solid | [6] |

| Boiling Point | 360.0 ± 37.0 °C (Predicted) | [5] |

| Storage | 2-8°C, Inert atmosphere | [1][2] |

Synthesis and Purification Protocol

The synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate is readily achieved from its 4-hydroxy precursor. The following protocol is a robust method for laboratory-scale preparation.

Synthetic Workflow

Caption: Workflow for the Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate.

Step-by-Step Methodology

Expertise Note: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq).

-

Chlorination: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 8-10 volumes). The POCl₃ serves as both the chlorinating agent and the solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material.

-

Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Aqueous Workup: Cautiously add the cooled residue to ice-water or triturate with cold water to quench any remaining POCl₃ and precipitate the crude product.

-

Extraction: Dissolve the crude material in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing: Transfer the organic solution to a separatory funnel. Wash sequentially with a 5% aqueous sodium carbonate (Na₂CO₃) solution to remove acidic impurities, followed by a wash with water or brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by trituration or recrystallization from a solvent system like petroleum ether to afford the final product as a pale yellow solid.[6]

Spectroscopic and Analytical Characterization

As a self-validating system, the identity and purity of the synthesized compound must be unequivocally confirmed. The following section describes the expected analytical signature.

Mass Spectrometry

-

Expected Data: Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a protonated molecular ion [M+H]⁺ at m/z 272.[6]

-

Isotopic Pattern: A crucial validation point is the isotopic pattern. Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed:

-

[M+H]⁺: m/z 272 (relative intensity ~100%)

-

[M+2+H]⁺: m/z 274 (relative intensity ~65%, due to one ³⁷Cl)

-

[M+4+H]⁺: m/z 276 (relative intensity ~10%, due to two ³⁷Cl) Observing this specific ratio is strong evidence for the presence of two chlorine atoms in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the structure and data from similar quinoline analogues.

-

¹H NMR (400 MHz, CDCl₃):

-

Quinoline Protons (δ 7.5-9.0 ppm): Three aromatic protons on the quinoline core are expected. The H-2 proton, being adjacent to the nitrogen and deshielded by the C4-Cl, will likely be a singlet at the most downfield position (around δ 8.8-9.0 ppm). The H-5, H-6, and H-8 protons will appear as doublets or doublets of doublets in the aromatic region, with coupling constants characteristic of their ortho and meta relationships.

-

Ethyl Ester Protons: A quartet (representing the -OCH₂- group) is expected around δ 4.4-4.6 ppm, coupled to a triplet (representing the -CH₃ group) around δ 1.4-1.5 ppm. The integration of these signals should be in a 2:3 ratio.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon (δ ~164 ppm): The ester carbonyl carbon is expected in this region.

-

Aromatic/Heteroaromatic Carbons (δ 120-150 ppm): Approximately nine distinct signals are expected for the quinoline ring carbons.

-

Ethyl Carbons: The -OCH₂- carbon is expected around δ ~62 ppm, and the -CH₃ carbon around δ ~14 ppm.

-

Chemical Reactivity and Synthetic Utility

The primary value of Ethyl 4,7-dichloroquinoline-3-carboxylate lies in its predictable and versatile reactivity, which allows it to serve as a powerful building block.

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the C4 position is highly activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

Caption: Key reactivity pathway for Ethyl 4,7-dichloroquinoline-3-carboxylate.

This reaction is exceptionally reliable and high-yielding with a wide range of nucleophiles, including:

-

Amines (Primary and Secondary): Reaction with various amines is the most common modification, used to install side chains critical for biological activity, as seen in the synthesis of chloroquine analogues.[7]

-

Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.

-

Thiols: Thiolates can readily displace the C4-chloride to form thioethers.

This selective reactivity at C4 while the C7-chloride remains intact is a key synthetic advantage, allowing for subsequent cross-coupling reactions at the C7 position if desired, leading to highly complex and diverse molecular architectures.

Conclusion

Ethyl 4,7-dichloroquinoline-3-carboxylate is a high-value, versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its synthesis is straightforward, and its chemical properties are dominated by the highly reliable nucleophilic aromatic substitution at the C4-position. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this powerful building block into their research programs, facilitating the development of the next generation of quinoline-based therapeutics.

References

- Google Patents. (n.d.). WO2020051235A1 - Compounds for the degradation of brd9 or mth1.

-

ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 19499-19-5 | Product Name: Ethyl 4,7-dichloroquinoline-3-carboxylate. Retrieved January 27, 2026, from [Link]

-

Guiguemde, A., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 57(11), 4782-4793. Available at: [Link]

-

Aboul-Enein, H. Y., & El-Gendy, M. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(3), 249-258. Available at: [Link]

-

Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 27, 2026, from [Link]

-

Sisco Chemical. (n.d.). CASNO 19499-19-5 ETHYL 4,7-DICHLOROQUINOLINE-3-CARBOXYLATE C12H9Cl2NO2. Retrieved January 27, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 19499-19-5|Ethyl 4,7-dichloroquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. CASNO 19499-19-5 ETHYL 4,7-DICHLOROQUINOLINE-3-CARBOXYLATE C12H9Cl2NO2 [localpharmaguide.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. Ethyl 4,7-dichloroquinoline-3-carboxylate | 19499-19-5 | Benchchem [benchchem.com]

- 6. WO2020051235A1 - Compounds for the degradation of brd9 or mth1 - Google Patents [patents.google.com]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

An In-depth Technical Guide to Ethyl 4,7-dichloroquinoline-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,7-dichloroquinoline-3-carboxylate is a key heterocyclic compound that serves as a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its quinoline core, substituted with chloro and carboxylate groups, provides a versatile scaffold for the development of novel therapeutic agents. Notably, it is a crucial precursor in the industrial production of 4,7-dichloroquinoline, a primary building block for antimalarial drugs such as chloroquine and hydroxychloroquine.[1][2][3] This guide offers a comprehensive overview of the structure, nomenclature, synthesis, and properties of Ethyl 4,7-dichloroquinoline-3-carboxylate, providing researchers and drug development professionals with essential technical insights.

Molecular Structure and Nomenclature

The structural formula of Ethyl 4,7-dichloroquinoline-3-carboxylate consists of a quinoline bicyclic system with chlorine atoms attached at positions 4 and 7, and an ethyl carboxylate group at position 3.

Chemical Structure:

Caption: Synthetic workflow for Ethyl 4,7-dichloroquinoline-3-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate. [4] Materials:

-

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (m.p. 299-301 °C)

-

Phosphorus oxychloride (POCl₃)

-

Ether

-

5% aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether (40-60 °C)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 30 g (0.12 mol) of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with 250 ml of phosphorus oxychloride.

-

Chlorination: Heat the mixture to reflux and maintain for 4.5 hours. The hydroxyl group at the 4-position is replaced by a chlorine atom during this step. Phosphorus oxychloride serves as both the solvent and the chlorinating agent. [5][6]3. Removal of Excess Reagent: After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Work-up: a. Triturate the residue with water and then dissolve it in ether. b. Wash the ethereal solution with a 5% aqueous sodium carbonate solution to neutralize any remaining acidic impurities, followed by a wash with water. c. Dry the ether layer over anhydrous sodium sulfate. d. Remove the solvent by evaporation.

-

Purification: Triturate the residual solid with petroleum ether (40-60 °C), filter, and dry to obtain the final product.

Yield: 22 g (68%) of Ethyl 4,7-dichloroquinoline-3-carboxylate with a melting point of 81-82 °C. [4]

Rationale for Experimental Choices

-

Phosphorus Oxychloride (POCl₃): This reagent is a powerful chlorinating and dehydrating agent, making it highly effective for converting the 4-hydroxyquinoline to the 4-chloroquinoline derivative. [5][6]Its use in excess ensures the reaction goes to completion.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Aqueous Sodium Carbonate Wash: This step is crucial for removing any unreacted phosphorus oxychloride and other acidic byproducts, ensuring the purity of the final product.

Reactivity and Applications in Drug Development

Ethyl 4,7-dichloroquinoline-3-carboxylate is a versatile intermediate due to the reactivity of its functional groups. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic substitution, allowing for the introduction of various side chains. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified.

Precursor to Antimalarial Drugs

The primary application of Ethyl 4,7-dichloroquinoline-3-carboxylate is as a key intermediate in the synthesis of 4,7-dichloroquinoline. [1]This compound is the cornerstone for the production of several antimalarial drugs, including chloroquine and hydroxychloroquine. [2][3][7]The synthetic pathway involves the hydrolysis and decarboxylation of Ethyl 4,7-dichloroquinoline-3-carboxylate to yield 7-chloro-4-hydroxyquinoline, which is then chlorinated to give 4,7-dichloroquinoline. [1]

Caption: Role of Ethyl 4,7-dichloroquinoline-3-carboxylate as a precursor.

Potential for Novel Drug Discovery

The structural features of Ethyl 4,7-dichloroquinoline-3-carboxylate make it an attractive starting material for the synthesis of novel bioactive compounds. The quinoline scaffold is present in a wide range of therapeutic agents with diverse activities, including anticancer, antibacterial, and antiviral properties. [3]The presence of two reactive chlorine atoms and an ester functional group allows for a variety of chemical modifications, enabling the generation of libraries of novel compounds for high-throughput screening and drug discovery programs. For instance, derivatives of 4,7-dichloroquinoline have been investigated for their larvicidal activity against mosquito vectors of diseases like dengue. [8]

Conclusion

Ethyl 4,7-dichloroquinoline-3-carboxylate is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined structure, established synthetic route, and versatile reactivity make it an indispensable building block in the development of life-saving drugs. This guide has provided a detailed technical overview to support researchers and scientists in their endeavors to utilize this important chemical intermediate for the advancement of human health.

References

- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.

-

Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

-

4,7-Dichloroquinoline - Wikipedia. Available at: [Link]

-

(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. Available at: [Link]

-

(PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. Available at: [Link]

-

CAS No : 19499-19-5 | Product Name : Ethyl 4,7-dichloroquinoline-3-carboxylate. Available at: [Link]

-

Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available at: [Link]

-

Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - American Chemical Society. Available at: [Link]

-

Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. Available at: [Link]

-

(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]

-

Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - NIH. Available at: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar. Available at: [Link]

-

The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI. Available at: [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - ASM Journals. Available at: [Link]

-

Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Publishing. Available at: [Link]

Sources

- 1. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. Ethyl 4,7-dichloroquinoline-3-carboxylate | 19499-19-5 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Ethyl 4,7-dichloroquinoline-3-carboxylate

Foreword: Navigating the Solubility Landscape of a Key Quinoline Derivative

In the realm of pharmaceutical research and development, understanding the solubility profile of a compound is not merely a preliminary step but a cornerstone of its entire development trajectory. Poor solubility can present significant hurdles in formulation, bioavailability, and ultimately, therapeutic efficacy. This guide is dedicated to providing a comprehensive technical overview of the solubility of Ethyl 4,7-dichloroquinoline-3-carboxylate, a quinoline derivative of significant interest.

While direct, quantitative solubility data for this specific molecule remains largely unpublished in public literature, this guide synthesizes available physicochemical data, qualitative observations from synthetic procedures, and quantitative data from a close structural analog. By integrating these data points with established theoretical principles and practical experimental methodologies, we aim to equip researchers with the knowledge to confidently approach the formulation and development of Ethyl 4,7-dichloroquinoline-3-carboxylate. Our focus is not just on presenting data, but on explaining the "why" behind the observations and the "how" of robust experimental determination.

Physicochemical Characteristics of Ethyl 4,7-dichloroquinoline-3-carboxylate

A thorough understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility. The following table summarizes the key physicochemical parameters of Ethyl 4,7-dichloroquinoline-3-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | - |

| Molecular Weight | 270.11 g/mol | - |

| Melting Point | 80-82 °C | [1] |

| Predicted pKa | 0.23 ± 0.38 | [1] |

| Predicted LogP | 3.718 | [1] |

| Appearance | Pale yellow colored solid | [2] |

The predicted LogP value of 3.718 suggests that Ethyl 4,7-dichloroquinoline-3-carboxylate is a lipophilic compound, indicating a preference for non-polar environments over aqueous media. The low predicted pKa suggests it is a very weak base. These characteristics are initial indicators of its likely solubility behavior, pointing towards better solubility in organic solvents than in water.

Qualitative Solubility Profile: Insights from Synthetic Chemistry

While quantitative data is sparse, the synthetic routes and purification procedures for Ethyl 4,7-dichloroquinoline-3-carboxylate provide valuable qualitative insights into its solubility. Synthesis reports consistently mention the use of several organic solvents, implying at least moderate solubility in these media.

-

Good Solubility:

-

Ethyl acetate: Used as a solvent for extraction and purification, indicating good solubility.[2]

-

Dichloromethane (CH₂Cl₂): Employed in extraction steps, suggesting high solubility.

-

Acetone: The crude product is dissolved in acetone during work-up, indicating good solubility.

-

-

Moderate to Good Solubility:

-

Poor Solubility:

These observations align with the "like dissolves like" principle, where a moderately polar, lipophilic compound like Ethyl 4,7-dichloroquinoline-3-carboxylate dissolves well in moderately polar organic solvents.

Quantitative Solubility Analysis: Leveraging a Structural Analog

In the absence of direct quantitative data for Ethyl 4,7-dichloroquinoline-3-carboxylate, we can draw valuable inferences from its close structural analog, 4,7-dichloroquinoline . A study by Wang et al. (2009) provides precise solubility data for this analog in various solvents at different temperatures.[5]

Table 1: Molar Fraction Solubility (x10³) of 4,7-dichloroquinoline at 298.2 K and 313.2 K [5]

| Solvent | Dielectric Constant (ε) | 298.2 K (25 °C) | 313.2 K (40 °C) |

| Water | 80.1 | 0.00018 | 0.00028 |

| Ethanol | 24.6 | 0.34 | 0.62 |

| Acetonitrile | 37.5 | 0.78 | 1.15 |

| Acetone | 20.7 | 1.98 | 2.89 |

| Tetrahydrofuran (THF) | 7.6 | 7.61 | 10.21 |

Interpretation and Extrapolation:

-

Impact of the Ethyl Carboxylate Group: The primary structural difference between the target compound and the analog is the presence of an ethyl carboxylate group at the 3-position of the quinoline ring. This group adds a polar ester functionality but also increases the overall size and lipophilicity of the molecule.

-

Expected Solubility Trends: We can hypothesize that the solubility of Ethyl 4,7-dichloroquinoline-3-carboxylate will follow a similar trend to its analog, being poorly soluble in water and significantly more soluble in organic solvents. The ester group may slightly increase polarity, potentially enhancing interactions with polar aprotic solvents like acetone and ethyl acetate. However, the increased molecular size might slightly decrease solubility compared to the smaller analog in some solvents. The overall lipophilic nature will likely be maintained or enhanced.

This analog data provides a strong, evidence-based starting point for researchers to select appropriate solvents for their studies.

Experimental Determination of Solubility: A Step-by-Step Guide

For definitive solubility data, experimental determination is essential. Both kinetic and thermodynamic solubility assays are widely used in drug discovery and development.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound once it has reached equilibrium in a saturated solution, providing the most accurate and fundamental solubility value.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid Ethyl 4,7-dichloroquinoline-3-carboxylate to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is usually achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Diagram of the Thermodynamic Solubility Workflow:

Sources

The Quinoline Scaffold: A Technical Guide to its Core Chemical Reactivities

Introduction: The Enduring Legacy of the Quinoline Nucleus

First isolated from coal tar in 1834, quinoline (1-azanaphthalene) represents one of the most significant nitrogen-containing heterocyclic scaffolds in modern chemistry.[1] Its deceptively simple architecture—a benzene ring fused to a pyridine ring—belies a rich and complex reactivity profile that has been exploited for over a century. From the celebrated antimalarial quinine to cutting-edge oncology drugs and advanced materials, the quinoline core is a testament to the power of heterocyclic chemistry in addressing profound scientific challenges.[2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deeper understanding of the fundamental chemical transformations of the quinoline scaffold. We will explore the "why" behind the observed regioselectivity and the causal factors influencing experimental design, offering both mechanistic insights and field-proven protocols. Our focus is on the core reactions that form the bedrock of quinoline chemistry: electrophilic and nucleophilic substitutions, redox transformations, and cycloaddition reactions.

Pillar 1: Electrophilic Aromatic Substitution - The Benzene Ring Takes Center Stage

The fusion of an electron-rich benzene ring with an electron-deficient pyridine ring dictates the behavior of quinoline in electrophilic aromatic substitution (EAS). The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack through its electron-withdrawing inductive effect. Consequently, electrophilic substitution preferentially occurs on the more activated benzene ring (the "carbocycle").[3][4]

Under strongly acidic conditions, which are typical for many EAS reactions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring, reinforcing the preference for substitution on the carbocyclic ring. The primary sites of attack are the C5 and C8 positions, as these are the least deactivated positions and lead to the most stable carbocation intermediates (Wheland intermediates).[3][5]

Causality of Regioselectivity: Why C5 and C8?

The preference for C5 and C8 substitution can be rationalized by examining the resonance structures of the intermediates formed upon electrophilic attack. Attack at C5 or C8 allows for the positive charge to be delocalized across both rings without placing it on the already electron-deficient nitrogen atom. In contrast, attack at C6 or C7 would force a resonance structure that disrupts the aromaticity of the pyridine ring and places a positive charge adjacent to the nitrogen, which is highly unfavorable.

Figure 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline.

Key Electrophilic Substitution Reactions

| Reaction | Reagents & Conditions | Products | Typical Yields | Reference |

| Nitration | HNO₃ / H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline | ~90% (mixture) | [5] |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid | Major Product | [5] |

| Sulfonation | Fuming H₂SO₄, 300°C | Quinoline-6-sulfonic acid | Major Product | [4] |

1. Nitration

The nitration of quinoline requires vigorous conditions due to the deactivating nature of the ring system.[5] The reaction proceeds via the quinolinium ion, yielding a nearly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline.[5][6]

Field-Proven Protocol: Nitration of Quinoline [5][6]

-

Setup: In a flask equipped with a stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to below 5°C in an ice-salt bath.

-

Addition of Quinoline: Slowly add 10 g of quinoline to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 8 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over 30-40 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture onto 200 g of crushed ice and neutralize with concentrated ammonium hydroxide until the solution is alkaline.

-

Isolation: The nitroquinolines will precipitate. Filter the solid, wash with cold water, and dry. The isomers can be separated by fractional crystallization or chromatography.

2. Sulfonation

The sulfonation of quinoline is a fascinating example of thermodynamic versus kinetic control. At lower temperatures (around 220°C), the kinetically favored product, quinoline-8-sulfonic acid, is predominantly formed. However, if the reaction is conducted at a higher temperature (300°C), the thermodynamically more stable quinoline-6-sulfonic acid is the major product.[4] This is because the 8-sulfonic acid can revert to the starting material and then reform as the more stable 6-isomer.

Field-Proven Protocol: Sulfonation of Quinoline (Kinetic Product) [5][7]

-

Setup: Place 50 g of quinoline in a flask equipped with a mechanical stirrer and a thermometer.

-

Reagent Addition: Slowly add 150 g of 20% oleum (fuming sulfuric acid) to the quinoline, keeping the temperature below 80°C with external cooling.

-

Reaction: Heat the mixture to 220°C and maintain this temperature for 3 hours.

-

Work-up: Carefully pour the cooled reaction mixture into 500 mL of cold water.

-

Isolation: Neutralize the solution with calcium carbonate to precipitate calcium sulfate. Filter off the solid. The filtrate contains the calcium salt of quinoline-8-sulfonic acid. Acidification will precipitate the product.

Pillar 2: Nucleophilic Substitution - The Electron-Deficient Pyridine Ring Reacts

The electron-withdrawing nature of the nitrogen atom makes the pyridine ring of quinoline susceptible to nucleophilic attack, particularly at the C2 and C4 positions. These positions are ortho and para to the nitrogen, respectively, and can best stabilize the negative charge of the intermediate Meisenheimer-like complex through resonance.[4][5] Nucleophilic substitution reactions on the unsubstituted quinoline ring often require harsh conditions or highly reactive nucleophiles. However, the presence of a good leaving group, such as a halide at the C2 or C4 position, greatly facilitates these reactions.

Figure 2: General Mechanism for Nucleophilic Aromatic Substitution (SNAr) on Quinoline.

Key Nucleophilic Substitution Reactions

1. Chichibabin Reaction (Direct Amination)

A classic example of direct C-H functionalization, the Chichibabin reaction introduces an amino group at the C2 position. It involves heating quinoline with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or dimethylaniline.[5][6]

Field-Proven Protocol: Chichibabin Reaction [6]

-

Setup: In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, dissolve 10 g of quinoline in 100 mL of dry toluene.

-

Reagent Addition: Add 5 g of finely powdered sodium amide (handle with extreme care).

-

Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 4-6 hours. A deep color change is typically observed.

-

Quenching: Cool the reaction mixture to room temperature and cautiously add 50 mL of water dropwise to decompose the excess sodium amide.

-

Work-up: Separate the toluene layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers.

-

Isolation: Acidify the aqueous solution with acetic acid to precipitate 2-aminoquinoline. Filter the product, wash with cold water, and recrystallize from aqueous ethanol.

2. Substitution of Haloquinolines

2-Chloro and 4-chloroquinolines are versatile intermediates in drug discovery, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles.[8][9]

Field-Proven Protocol: Synthesis of 2-Methoxyquinoline

-

Setup: To a solution of 5 g of 2-chloroquinoline in 50 mL of dry methanol, add 2.5 g of sodium methoxide.

-

Reaction: Heat the mixture at reflux for 6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Isolation: Add 50 mL of water to the residue and extract with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or distillation.

Pillar 3: Redox Reactions - Modulating the Aromatic System

The quinoline scaffold can undergo both oxidation and reduction, allowing for significant structural and electronic modifications. These reactions can be controlled to affect either the pyridine or the benzene ring selectively.

Oxidation

Quinoline is relatively resistant to oxidation.[10] However, under strong oxidizing conditions, the more electron-rich benzene ring is cleaved, yielding pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This reaction is a powerful demonstration of the relative stability of the pyridine nucleus.[4] Milder oxidation, for example with peroxy acids, leads to the formation of quinoline N-oxide, a versatile intermediate that activates the C2 and C4 positions for further functionalization.[6][11]

Field-Proven Protocol: Oxidation to Quinolinic Acid

-

Setup: In a large flask, prepare a solution of 20 g of potassium permanganate in 400 mL of water.

-

Addition: Slowly add 5 g of quinoline to the stirred permanganate solution.

-

Reaction: Heat the mixture on a water bath for 3-4 hours until the purple color of the permanganate has disappeared.

-

Work-up: Filter the hot solution to remove the manganese dioxide precipitate.

-

Isolation: Concentrate the filtrate to about 50 mL and acidify with dilute nitric acid. Quinolinic acid will crystallize upon cooling. Filter and dry the product.

Reduction

The reduction of quinoline can be directed to either the pyridine or the benzene ring, depending on the chosen reagents and conditions.

-

Catalytic Hydrogenation: This typically reduces the pyridine ring selectively, as it is more electron-deficient. Hydrogenation over platinum, palladium, or nickel catalysts yields 1,2,3,4-tetrahydroquinoline.[10][11] Complete reduction of both rings to form decahydroquinoline requires more forcing conditions (higher pressure and temperature).[6]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uop.edu.pk [uop.edu.pk]

- 6. scribd.com [scribd.com]

- 7. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 11. thieme-connect.com [thieme-connect.com]

Methodological & Application

The Strategic Role of Ethyl 4,7-dichloroquinoline-3-carboxylate in Chloroquine Synthesis: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chloroquine and the Pivotal Role of its Intermediates

Chloroquine, a cornerstone in the global fight against malaria for decades, continues to be a subject of intense scientific scrutiny, not only for its antimalarial properties but also for its potential applications in other therapeutic areas. The synthesis of this vital drug is a multi-step process, demanding precise control over each chemical transformation. At the heart of many established synthetic routes lies the versatile intermediate, 4,7-dichloroquinoline. This guide focuses on a key precursor to this intermediate, Ethyl 4,7-dichloroquinoline-3-carboxylate, and delineates its transformation into Chloroquine. By understanding the nuances of this synthetic pathway, researchers can optimize production, explore novel analogues, and contribute to the ongoing development of quinoline-based therapeutics.

This document serves as a comprehensive application note and protocol guide for the utilization of Ethyl 4,7-dichloroquinoline-3-carboxylate in the synthesis of Chloroquine. It provides not only a step-by-step methodology but also delves into the rationale behind the experimental choices, ensuring a deeper understanding of the chemical principles at play.

The Synthetic Blueprint: From Ester to Active Pharmaceutical Ingredient

The journey from Ethyl 4,7-dichloroquinoline-3-carboxylate to Chloroquine can be dissected into three principal stages, each with its own set of critical parameters and chemical logic. The initial steps focus on the strategic removal of the ethyl carboxylate group at the 3-position of the quinoline ring to yield the crucial 4,7-dichloroquinoline core. This is followed by the final convergent step where the diamine side chain, responsible for the drug's biological activity, is introduced.

Stage 1: Saponification - The Gateway to Decarboxylation

The initial transformation required is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This is a classic saponification reaction, a fundamental process in organic synthesis.

Principle and Rationale

The choice of a strong base, such as sodium hydroxide, is predicated on its ability to effectively nucleophilically attack the electrophilic carbonyl carbon of the ester. This reaction is typically performed in an aqueous solution and often heated to ensure a reasonable reaction rate. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the free carboxylic acid. The insolubility of the carboxylic acid in the acidic aqueous medium facilitates its isolation by filtration.

Experimental Protocol: Hydrolysis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.[1]

-

Saponification: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable. Typically, this requires about 1-2 hours.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with a 10% hydrochloric acid solution until the pH is approximately 3-4.[1] This will precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

-

Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with deionized water to remove any inorganic salts, and dry it under vacuum.

Stage 2: Decarboxylation and Chlorination - Forging the Key Intermediate

With the carboxylic acid in hand, the next crucial steps involve the removal of the carboxyl group and the conversion of the 4-hydroxy group to a chloro group. These transformations are often performed sequentially in a one-pot procedure.

Principle and Rationale

Decarboxylation: The thermal decarboxylation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is a key step. Heating the carboxylic acid, particularly in a high-boiling solvent like Dowtherm A, facilitates the elimination of carbon dioxide, yielding 7-chloro-4-hydroxyquinoline.[2] The use of a high-boiling, inert solvent ensures a uniform and controlled heating environment, which is critical for driving the reaction to completion.

Chlorination: The subsequent chlorination of the 4-hydroxy group is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4,7-dichloroquinoline. This reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

-

Decarboxylation: Suspend the dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in a high-boiling solvent such as Dowtherm A in a flask equipped with a stirrer and a reflux condenser.[2] Heat the mixture to boiling (approximately 250 °C) for about 1 hour to effect decarboxylation.[3]

-

Chlorination: Cool the reaction mixture to room temperature and carefully add phosphorus oxychloride (POCl₃).[2] Heat the mixture to 135-140 °C and maintain this temperature with stirring for 1-2 hours.[2]

-

Workup: After cooling, the reaction mixture is cautiously quenched by pouring it into a beaker of crushed ice and water with vigorous stirring. This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

-

Isolation and Purification: Neutralize the acidic solution with a base, such as a 10% sodium hydroxide solution, to precipitate the crude 4,7-dichloroquinoline.[2] Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 1. Hydrolysis | Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate | 10% NaOH (aq), Reflux | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98%[2] |

| 2. Decarboxylation & Chlorination | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 1. Dowtherm A, ~250°C2. POCl₃, 135-140°C | 4,7-Dichloroquinoline | ~70-85%[1] |

| 3. Condensation | 4,7-Dichloroquinoline | 4-Amino-1-(diethylamino)pentane (Novaldiamine), 120-180°C | Chloroquine | 75-80%[4] |

Stage 3: The Final Assembly - Introduction of the Pharmacophore

The culmination of the synthesis is the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and the appropriate diamine side chain, 4-amino-1-(diethylamino)pentane (also known as novaldiamine), to yield Chloroquine.

Principle and Rationale

The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at the 7-position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the 4-position. The reaction is typically carried out at high temperatures to overcome the activation energy barrier.[3] Alternatively, the reaction can be facilitated at a lower temperature in the presence of a base, which can act as an acid scavenger.

Experimental Protocol: Synthesis of Chloroquine

-

Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline and a molar excess of 4-amino-1-(diethylamino)pentane.

-

Condensation: Heat the mixture to a temperature between 120-180 °C.[3][4] The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, the excess amine is typically removed under vacuum. The residue is then dissolved in a suitable organic solvent and washed with an aqueous basic solution to remove any unreacted starting materials and byproducts.

-

Purification: The crude Chloroquine can be purified by recrystallization or column chromatography to yield the final product.

Visualizing the Synthesis

Reaction Pathway

Caption: Synthetic route from the starting ester to Chloroquine.

Experimental Workflow

Sources

- 1. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Efficient removal of phosphorus oxychloride from quinoline reactions

Technical Support Center: Quinoline Synthesis Division

Introduction: The POCl₃ Challenge in Quinoline Synthesis

Phosphorus oxychloride (POCl₃) is an indispensable reagent in modern organic synthesis, particularly for constructing quinoline and its derivatives—scaffolds of immense importance in the pharmaceutical industry.[1] It is a powerful dehydrating and chlorinating agent, most notably employed in the Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines from acetanilides or in the conversion of quinazolones to chloroquinazolines.[2][3][4]

However, the very reactivity that makes POCl₃ so effective also presents significant challenges during reaction workup. Inefficient removal can lead to product degradation, inconsistent yields, and, most critically, severe safety hazards. This guide provides a comprehensive framework for researchers to navigate these challenges, ensuring both the integrity of their synthesis and the safety of their laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific reaction.

Critical Safety Protocols: Handling Phosphorus Oxychloride

Before any experimental discussion, safety must be the primary consideration. POCl₃ is a highly corrosive, toxic, and moisture-sensitive compound that reacts violently with water.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (Neoprene is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.[6]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[7]

-

Handling: Use syringes or cannulas for transfers. Never pour POCl₃ in the open air. The reagent fumes in moist air, indicating hydrolysis is occurring to form phosphoric acid and toxic hydrogen chloride gas.

-

Spill & Waste: Have a spill kit ready (absorbent material like sand or vermiculite, but NOT combustible materials). POCl₃ waste must be quenched and neutralized before disposal according to your institution's guidelines.

The fundamental danger arises from its highly exothermic reaction with water: POCl₃ + 3H₂O → H₃PO₄ + 3HCl + HEAT[5]

A sudden, uncontrolled addition of water to POCl₃ can cause a violent, boiling reaction.[5] Therefore, the cardinal rule of quenching is to always add the POCl₃-containing reaction mixture slowly to the quenching solution (reverse quench) , never the other way around.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the workup of quinoline reactions involving POCl₃.

Q1: My reaction workup is violent and produces a lot of heat and gas. How can I control it?

A1: This is a classic sign of an uncontrolled hydrolysis of excess POCl₃. The rapid generation of heat and HCl gas is extremely dangerous. The key is to control the rate of hydrolysis.

-

Causality: The reaction between POCl₃ and water is autocatalytic and highly exothermic. Adding water directly to your reaction mixture (a "direct quench") creates a localized superheating spot, leading to a runaway reaction.

-

Solution: The Controlled Reverse Quench. The universally recommended and safest method is a "reverse quench."[8] This involves the slow, portion-wise addition of your crude reaction mixture into a vigorously stirred, well-cooled vessel containing the quenching solution (e.g., crushed ice or an ice/water slurry). This ensures that the POCl₃ is always the limiting reagent in the quench, allowing the large volume of cold water to dissipate the heat generated effectively.

Q2: I'm observing a "delayed exotherm." The quench seems fine initially, but then suddenly becomes violent minutes later. What's happening?

A2: This is a particularly insidious hazard caused by the formation of metastable hydrolysis intermediates.[8][9]

-

Causality: When POCl₃ is quenched in cold, neutral water, its hydrolysis can be incomplete, stalling at intermediate stages like phosphorodichloridic acid (Cl₂P(O)OH).[9] These species are less reactive than POCl₃ but can accumulate. As the mixture warms up or as their concentration builds, they can decompose rapidly and exothermically, leading to a delayed runaway reaction.[8]

-

Solution: Ensure Complete Hydrolysis. To prevent the buildup of these intermediates, a modified quenching protocol is advised. Instead of pure ice-water, quench into a stirred, cold (but not freezing) aqueous solution of a mild base or buffer, such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium acetate.[8] A study demonstrated that quenching a Vilsmeier reaction mixture by slow addition into an aqueous sodium acetate solution at 35-40°C resulted in the instantaneous and complete hydrolysis of unreacted POCl₃, preventing the accumulation of unstable intermediates.[8] This controlled warmth ensures the hydrolysis goes to completion safely.

Q3: My chloro-quinoline product is reverting to the starting material (e.g., the quinazolone) during the aqueous workup. How can I prevent this product hydrolysis?

A3: This is a very common problem, especially with activated chloro-heterocycles like 4-chloroquinazolines, which can be highly susceptible to hydrolysis in the presence of water and base.[10]

-

Causality: The desired chlorinated product is an electrophile. Under the aqueous and often basic conditions required to neutralize acidic byproducts, it can react with water (hydrolyze) to revert to the corresponding hydroxy-quinoline or quinazolone starting material.

-

Solutions:

-

Minimize Contact Time: Perform the aqueous workup as quickly as possible and at low temperatures to reduce the rate of hydrolysis.

-

Use a Weaker Base: Neutralize the acidic solution with a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH) or ammonium hydroxide.

-

Non-Aqueous Workup: If the product is extremely sensitive, an aqueous workup should be avoided. First, remove the excess POCl₃ under high vacuum (if your product is not volatile). Then, dissolve the residue in an inert solvent (e.g., dichloromethane or ethyl acetate) and filter it through a plug of basic alumina or silica gel treated with triethylamine to remove the acidic phosphorus byproducts.

-

Proceed Directly: In some cases, the best strategy is to remove the excess POCl₃ under vacuum and immediately use the crude chloro-quinoline in the next step of the synthesis without a full aqueous workup.[10]

-

Q4: After quenching and extraction, my organic layer is still acidic, and my final product is contaminated with phosphorus-containing impurities. How do I remove them effectively?

A4: The primary byproducts of POCl₃ hydrolysis are phosphoric acid (H₃PO₄) and hydrochloric acid (HCl). Both must be thoroughly removed. The phosphorus-based byproducts are known to be highly water-soluble.[11]

-

Causality: Insufficient washing or neutralization will leave these acidic residues in your organic layer, which can interfere with subsequent reactions or purification.

-

Solution: A Robust Extraction Protocol.

-

After the initial quench, separate the organic and aqueous layers.

-

Wash the organic layer sequentially with:

-

Water (1x): To remove the bulk of the phosphoric acid.

-

Saturated aq. NaHCO₃ (2-3x): To neutralize any remaining HCl and phosphoric acid. Be cautious of gas (CO₂) evolution.

-

Brine (1x): To break up any emulsions and remove residual water.

-

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Q5: How can I be certain that all the reactive phosphorus compounds are gone before concentrating my product?

A5: Analytical verification is crucial for process safety, especially on a larger scale.

-

Causality: Concentrating a solution that still contains reactive P-Cl intermediates could lead to a dangerous exothermic decomposition in the rotary evaporator.

-

Solution: Spectroscopic Analysis. For process development and scale-up, ³¹P NMR spectroscopy is the definitive tool.[9] A simple spectrum of the crude reaction mixture after workup will show the absence of signals corresponding to POCl₃ and its chlorinated intermediates, and the presence of a signal for phosphoric acid in the aqueous layer, confirming complete hydrolysis. In-situ Raman spectroscopy can also be employed for real-time monitoring of the quench on a large scale.[12]

Experimental Protocols & Visual Workflows

Protocol 1: Recommended Safe Quenching and Workup

This protocol is designed to mitigate the risks of delayed exotherms while ensuring efficient removal of byproducts.

-

Preparation: In a separate, appropriately sized flask equipped with a mechanical stirrer and a thermometer, prepare the quenching solution. For a 10 mmol scale reaction, a solution of sodium bicarbonate (5-10 g) in 100 mL of water is a good starting point. Cool this solution in an ice bath.

-

Pre-Quench Distillation (Recommended for >5g scale): If possible, remove the bulk of the excess, unreacted POCl₃ from the reaction mixture via vacuum distillation before quenching.

-

Controlled Addition (Reverse Quench): Using a dropping funnel or syringe pump, add the crude reaction mixture slowly to the vigorously stirred, cold quenching solution.

-

Temperature Monitoring: Carefully monitor the internal temperature of the quenching flask. Maintain the temperature below 20°C. Adjust the addition rate to control any exotherm.

-

Stirring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes as it slowly warms to room temperature to ensure complete hydrolysis.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated aq. NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visual Workflow: Post-Reaction Processing

Caption: Decision tree for selecting an appropriate POCl₃ workup strategy.

References

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

-

Isden, R., et al. (2020). A comparative study of POCl₃, PPh₃/I₂, and p-TsCl for the synthesis of isocyanides from formamides. Green Chemistry. Available at: [Link]

-

Das, A. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate. Available at: [Link]

-

Unknown Authors. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. Available at: [Link]

-

ChemBK. (2024). Phosphorus oxychloride. ChemBK. Available at: [Link]

-

Penjarla, T. R., et al. (2018). Synthesis of 4-Substituted Pyrrolo[2,3-c]quinolines via Microwave-Assisted C-N Bond Formation. Scribd. Available at: [Link]

-

BYJU'S. (n.d.). Preparation of POCl₃. BYJU'S. Available at: [Link]

-

K-Y. Lee, et al. (2011). POCl₃ chlorination of 4-quinazolones. PubMed. Available at: [Link]

-

Wintner, J. (2020). How can I properly quench POCl3?. ResearchGate. Available at: [Link]

-

Gallou, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications - Organic Process Research & Development. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. NJ.gov. Available at: [Link]

-

Ali, M.M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Synthetic Pathways of 4,7-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloroquinoline is a key building block in medicinal chemistry, and its efficient synthesis is of paramount importance for the pharmaceutical industry. The most established and widely utilized method for its preparation is the Gould-Jacobs reaction. This guide will focus on a comparative analysis of two major variations of this pathway, starting from m-chloroaniline and employing either diethyl ethoxymethylenemalonate or diethyl oxaloacetate. Additionally, we will address the applicability of the Combes quinoline synthesis and elucidate why it is not a conventional route for obtaining 4,7-dichloroquinoline.

The Gould-Jacobs Reaction: A Tale of Two Esters

The Gould-Jacobs reaction provides a robust and scalable method for the synthesis of 4-hydroxyquinolines, which can be subsequently chlorinated to yield the desired 4,7-dichloroquinoline. The core of this multi-step synthesis involves the condensation of an aniline with a β-dicarbonyl compound, followed by thermal cyclization.

Pathway 1: The Classic Gould-Jacobs Route using Diethyl Ethoxymethylenemalonate

This is the most extensively documented and industrially practiced method for the synthesis of 4,7-dichloroquinoline.[1] The reaction proceeds through several distinct stages: condensation, thermal cyclization, saponification, decarboxylation, and finally, chlorination.

Step 1: Condensation of m-Chloroaniline with Diethyl Ethoxymethylenemalonate

-

In a suitable reaction vessel, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

-

Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to distill off.

-

The resulting crude ethyl α-carbethoxy-β-(m-chloroanilino)acrylate is used directly in the next step.

Step 2: Thermal Cyclization

-

Heat a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to approximately 250°C in a flask equipped with a condenser.

-

Slowly add the crude product from Step 1 to the hot solvent.

-

Maintain the temperature for 1 hour to effect cyclization, leading to the formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, which precipitates from the hot solution.

-

Cool the mixture and filter the solid product. Wash with a non-polar solvent like hexane to remove impurities.

Step 3: Saponification

-

Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for about 1 hour until the solid dissolves completely, indicating the hydrolysis of the ester to the corresponding carboxylate salt.

Step 4: Acidification and Isolation of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

-

Cool the alkaline solution and acidify with concentrated hydrochloric acid or sulfuric acid until the solution is acidic to Congo red paper.

-

The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate.

-

Collect the solid by filtration and wash thoroughly with water.

Step 5: Decarboxylation and Chlorination

-

Suspend the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling point solvent like Dowtherm A.

-

Heat the mixture to reflux for 1 hour to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

-

Cool the solution to room temperature and add phosphorus oxychloride (POCl₃).

-

Heat the mixture to 135-140°C for 1 hour to carry out the chlorination of the 4-hydroxy group.

-

After cooling, carefully pour the reaction mixture into a mixture of ice and water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude 4,7-dichloroquinoline.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Caption: Classic Gould-Jacobs synthesis of 4,7-dichloroquinoline.

Pathway 2: The Winthrop Variation using Diethyl Oxaloacetate

An alternative, historically significant route to 4,7-dichloroquinoline, developed by chemists at Winthrop Chemical Co., utilizes diethyl oxaloacetate as the dicarbonyl component.[2] This pathway shares mechanistic similarities with the classic Gould-Jacobs reaction but differs in the initial condensation partner for m-chloroaniline.

While a detailed, step-by-step protocol from a primary literature source is less commonly cited than the diethyl ethoxymethylenemalonate route, the synthesis can be outlined as follows:

Step 1: Condensation and Cyclization

-

m-Chloroaniline is condensed with diethyl oxaloacetate under mildly acidic conditions to form an imine intermediate.

-

This intermediate is then cyclized at high temperature, typically in a high-boiling solvent like mineral oil, to form ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate.

Step 2: Hydrolysis and Decarboxylation

-

The resulting ester is saponified with a base, followed by acidification to yield 7-chloro-4-hydroxyquinoline-2-carboxylic acid.

-

Heating this intermediate induces decarboxylation to afford 7-chloro-4-hydroxyquinoline.

Step 3: Chlorination

-

The final step is the chlorination of the 4-hydroxy group using a chlorinating agent such as phosphorus oxychloride to yield 4,7-dichloroquinoline.

Caption: Winthrop variation of the Gould-Jacobs synthesis.

The Combes Quinoline Synthesis: An Unsuitable Alternative

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-diketone.[3][4] While a versatile method for producing substituted quinolines, it is not a direct or practical route to 4,7-dichloroquinoline.

The reaction of m-chloroaniline with the simplest symmetrical 1,3-diketone, acetylacetone (2,4-pentanedione), yields 2,4-dimethyl-7-chloroquinoline.[4] The substituents at the 2- and 4-positions of the resulting quinoline are derived directly from the structure of the diketone. To obtain 4,7-dichloroquinoline via a Combes-type reaction, one would require a hypothetical 1,3-dicarbonyl precursor that would introduce a chlorine atom at the 4-position and no substituent at the 2-position, which is not a readily available or practical starting material.

Comparative Analysis of Synthetic Pathways

| Feature | Gould-Jacobs (Diethyl Ethoxymethylenemalonate) | Gould-Jacobs (Diethyl Oxaloacetate) | Combes Synthesis |

| Starting Materials | m-Chloroaniline, Diethyl ethoxymethylenemalonate | m-Chloroaniline, Diethyl oxaloacetate | m-Chloroaniline, 1,3-Diketone |

| Key Intermediates | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 7-Chloro-4-hydroxyquinoline-2-carboxylic acid | Enamine adduct |

| Overall Yield | Good to excellent (reported total yields ≥ 70%)[5] | Generally considered efficient, though less documented | Not applicable for 4,7-dichloroquinoline |

| Scalability | Proven for large-scale industrial production[1] | Historically used for industrial production[2] | Scalable for other quinoline derivatives |

| Versatility | Widely applicable to various substituted anilines[1] | Applicable to substituted anilines | Versatile for 2,4-disubstituted quinolines |

| Control of Substitution | Predictable substitution pattern | Predictable substitution pattern | Substitution at C2 and C4 determined by the diketone |

| Reaction Conditions | High temperatures (up to 250°C), use of POCl₃ | High temperatures, use of POCl₃ | Acid-catalyzed, often with strong acids like H₂SO₄ |

| Advantages | Well-established, high-yielding, and scalable. | A viable and historically important alternative. | A robust method for certain substituted quinolines. |

| Disadvantages | Multi-step process with harsh conditions. | Less detailed modern procedures available. | Not suitable for the synthesis of 4,7-dichloroquinoline. |

Conclusion

For the synthesis of 4,7-dichloroquinoline, the Gould-Jacobs reaction starting from m-chloroaniline and diethyl ethoxymethylenemalonate remains the most reliable, well-documented, and industrially scalable pathway. The variation using diethyl oxaloacetate is a historically significant and viable alternative, though less detailed contemporary procedures are readily available. The Combes quinoline synthesis, due to its inherent mechanism, is not a suitable method for the direct preparation of 4,7-dichloroquinoline.